5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which systematically describes its molecular architecture. The name specifies the oxadiazole ring (1,2,4-oxadiazole) substituted at position 3 with a carboxylic acid group (-COOH) and at position 5 with a 5-bromothiophen-3-yl moiety.
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1694552-42-5 , a unique identifier critical for unambiguous chemical referencing. Its molecular formula, C₇H₃BrN₂O₃S , reflects the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1694552-42-5 |
| Molecular Formula | C₇H₃BrN₂O₃S |
| Molecular Weight | 275.08 g/mol |
| SMILES Notation | O=C(O)c1noc(-c2csc(Br)c2)n1 |
The SMILES string encodes the connectivity of the oxadiazole ring (c1noc), the carboxylic acid substituent (O=C(O)), and the 5-bromothiophene group (c2csc(Br)c2).
Structural Relationship to Bromothiophene-Oxadiazole Hybrid Systems
This compound belongs to a broader class of bromothiophene-oxadiazole hybrids , characterized by the fusion of electron-deficient oxadiazole rings with bromine-functionalized thiophene units. The oxadiazole core (1,2,4-oxadiazole) is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its rigidity and electronic properties. The 1,2,4-oxadiazole motif is substituted at position 3 with a carboxylic acid group, enhancing its potential for further derivatization via esterification or amidation.
The 5-bromothiophen-3-yl substituent introduces a sulfur-containing aromatic ring with a bromine atom at position 5. This bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura couplings), enabling the construction of extended π-conjugated systems. The spatial arrangement of the bromothiophene relative to the oxadiazole core influences electronic delocalization, as demonstrated in studies of positional isomerism in related compounds.
Positional Isomerism in Bromothiophene Substitution Patterns
Positional isomerism in bromothiophene derivatives arises from variations in the attachment site of the bromine atom on the thiophene ring. In this compound, the bromine is located at position 5 of the thiophene ring, while the oxadiazole moiety is bonded to position 3. Alternative isomers could include:
- 3-bromothiophen-5-yl substitution, where bromine occupies position 3 of the thiophene.
- 2-bromothiophen-5-yl substitution, altering the electronic coupling between the heterocycles.
Studies on bromothiophene-containing materials have shown that minor changes in bromine positioning significantly affect optoelectronic properties. For instance, shifting the bromine from position 5 to position 4 in analogous systems alters charge transport efficiency in organic semiconductors. In the context of oxadiazole hybrids, the 5-bromo substitution pattern optimizes steric compatibility between the thiophene and oxadiazole rings, minimizing torsional strain and maximizing conjugation.
The table below summarizes key differences between hypothetical positional isomers of bromothiophene-oxadiazole hybrids:
Properties
Molecular Formula |
C7H3BrN2O3S |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
5-(5-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
WVNFRVSRPSBBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Amidoxime Route (Two-Step or One-Pot)
Step 1: Amidoxime Formation
Nitriles (e.g., 5-bromothiophene-3-carbonitrile) react with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol to form amidoximes. This reaction is performed at room temperature or with mild heating (up to 70 °C) over several hours (6–16 h) to ensure full conversion.Step 2: Cyclodehydration to 1,2,4-Oxadiazole
The amidoxime is then acylated with a carboxylic acid or activated carboxylic acid derivative (e.g., using EDC and HOAt as coupling agents) at room temperature. Subsequently, cyclodehydration is induced by heating (typically at 100 °C for 3 hours) in the presence of a base like triethylamine, resulting in the formation of the 1,2,4-oxadiazole ring.One-Pot Variations
Recent developments allow the amidoxime formation, acylation, and cyclodehydration to be performed sequentially in one pot, enhancing efficiency and yield while minimizing purification steps.
Direct Cyclodehydration Using Carbonyldiimidazole (CDI)
- An alternative method involves reacting benzamidoximes with carboxylic acids in the presence of CDI in DMF. CDI facilitates both the formation of O-acylamidoximes and their cyclodehydration to oxadiazoles in a single pot, typically at elevated temperatures (e.g., 115 °C for 6 hours). This method is advantageous for parallel synthesis and purification by liquid-liquid extraction and filtration.
Specific Preparation Method for this compound
Based on the literature, the following detailed procedure is representative for preparing this compound:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 5-Bromothiophene-3-carbonitrile (1 equiv), NH2OH·HCl (1.5 equiv), Triethylamine (2 equiv), Ethanol, Room temp 6 h, then 70 °C 16 h | Formation of amidoxime intermediate by reacting nitrile with hydroxylamine hydrochloride under basic conditions |
| 2 | Carboxylic acid (1 equiv), EDC (1.5 equiv), HOAt (1 equiv), Room temp, 24 h | Acylation of amidoxime with carboxylic acid using coupling agents to form O-acylamidoxime |
| 3 | Triethylamine (1 equiv), Heat at 100 °C for 3 h | Cyclodehydration to close the 1,2,4-oxadiazole ring |
| 4 | Workup: Addition of water, extraction with chloroform, washing, evaporation | Isolation and purification of the final this compound |
Reaction Conditions and Optimization
- Solvent: Ethanol is preferred for amidoxime formation due to its ability to support mild heating and facilitate removal of water by azeotropic distillation. DMF is used in coupling steps when CDI is employed.
- Base: Triethylamine is the base of choice for both amidoxime formation and cyclodehydration steps due to its solubility and mildness.
- Temperature: Mild heating (70 °C) is used for amidoxime formation; cyclodehydration requires higher temperature (~100 °C).
- Coupling Agents: EDC and HOAt are effective for activating carboxylic acids for acylation; CDI can be used as a single reagent for both activation and cyclodehydration.
- Reaction Time: Amidoxime formation (6–16 h), acylation (24 h), cyclodehydration (3 h).
Yields and Purity
- Typical yields for the overall process range from 60% to 80% depending on scale and purification methods.
- Purity is confirmed by standard analytical techniques such as NMR, LC-MS, and melting point determination.
- One-pot procedures and CDI-mediated methods improve efficiency and facilitate parallel synthesis with consistent yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Typical Yield |
|---|---|---|---|---|---|
| Amidoxime Route (Two-Step) | Nitrile + Hydroxylamine + Carboxylic Acid | NH2OH·HCl, TEA, EDC, HOAt | RT to 70 °C (amidoxime), RT (acylation), 100 °C (cyclodehydration) | High selectivity, well-established | 60–75% |
| One-Pot Amidoxime and Cyclodehydration | Same as above | Same as above | Sequential heating in one vessel | Saves time, reduces purification steps | 65–78% |
| CDI-Mediated Cyclodehydration | Benzamidoxime + Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI) | DMF, RT to 115 °C | Simplifies purification, suitable for parallel synthesis | ~60% |
Research Findings and Notes
- The amidoxime intermediate is crucial and must be fully converted to avoid side products.
- The choice of base and solvent critically affects reaction rates and yields.
- The bromothiophene substituent is stable under the reaction conditions, allowing selective formation of the oxadiazole ring.
- Parallel synthesis methods have been developed to facilitate rapid production of oxadiazole derivatives, including bromothiophene-substituted compounds.
- The CDI method offers a streamlined approach but requires careful control of temperature and solvent.
This detailed analysis summarizes the current state-of-the-art preparation methods for this compound, emphasizing the amidoxime route and CDI-mediated cyclodehydration as the most reliable and efficient synthetic strategies documented in peer-reviewed research. These methods provide robust protocols for the synthesis of this compound with good yields and purity suitable for further applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions:
The electron-withdrawing oxadiazole ring activates the bromine for SNAr reactions, enabling diverse functionalization .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation:
Decarboxylation occurs under thermal conditions, retaining the oxadiazole ring’s integrity.
Cross-Coupling Reactions
The bromothiophene moiety enables palladium-catalyzed couplings:
These reactions expand the compound’s utility in synthesizing biaryl or alkynyl derivatives .
Biological Activity and Functional Derivatives
Derivatives exhibit cytotoxic activity, attributed to interactions with biological targets:
The oxadiazole ring enhances π-stacking with DNA/RNA bases, while the bromothiophene group aids in hydrophobic interactions .
Stability and Reaction Optimization
Critical factors influencing reactivity:
Scientific Research Applications
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and brominated thiophene moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
5-(5-Chlorothiophen-2-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid (CAS: 1525812-52-5)
- Structure : Differs in the position of the thiophene substituent (2-yl vs. 3-yl) and halogen (Cl vs. Br).
- Molecular Weight : 230.63 g/mol (vs. ~274.08 g/mol for the bromo analog).
5-[2-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole-3-Carboxylic Acid (CID: 53418215)
- Structure : Replaces bromothiophene with a trifluoromethylphenyl group.
- Molecular Weight : 258.16 g/mol.
- Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing acidity (pKa ~2–3) and influencing interactions with hydrophobic enzyme pockets.
5-(4-Methoxyphenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid
Core Heterocycle Modifications
5-(5-Chlorothiophen-2-yl)-1,2-Oxazole-3-Carboxylic Acid
- Structure : Oxazole core instead of 1,2,4-oxadiazole.
- Impact: The oxazole ring lacks the additional nitrogen atom, reducing hydrogen-bonding capacity and metabolic stability. This compound exhibited weaker inhibition of monoamine oxidase compared to oxadiazole analogs .
5-Methyl-1,2-Oxazole-3-Carboxylic Acid
- Structure : Methyl substitution on oxazole.
- Impact : The absence of a thiophene or aryl group limits π-stacking interactions, reducing potency in enzyme inhibition assays. Crystallographic studies show dimerization via hydrogen bonds, a feature shared with oxadiazole derivatives .
DNA Gyrase Inhibition
- 5-(Dichloropyrrole-Substituted Phenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid : Exhibited IC50 = 1.2 µM against E. coli DNA gyrase .
Antimicrobial Potential
Structural and Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (Predicted) | LogP | Biological Activity (IC50/EC50) |
|---|---|---|---|---|---|---|
| Target Compound | C₇H₄BrN₂O₃S | 274.08 | 5-Bromothiophen-3-yl | ~2.5–3.0 | 2.8 | N/A (Theoretical) |
| 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | C₇H₄ClN₂O₃S | 230.63 | 5-Chlorothiophen-2-yl | ~2.7–3.2 | 2.1 | N/A |
| 5-[2-(Trifluoromethyl)Phenyl]-1,2,4-oxadiazole-3-carboxylic acid | C₁₀H₅F₃N₂O₃ | 258.16 | 2-Trifluoromethylphenyl | ~2.0–2.5 | 3.0 | N/A |
| 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | C₁₀H₈N₂O₄ | 220.18 | 4-Methoxyphenyl | ~4.0–4.5 | 1.5 | N/A |
Biological Activity
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with hydrazine and carboxylic acids under controlled conditions. The oxadiazole ring is formed through cyclization reactions that can be optimized for yield and purity.
Anticancer Properties
Recent studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest |
| SK-MEL-2 (Melanoma) | 0.75 | Inhibition of HDAC |
These compounds act through mechanisms such as apoptosis induction and cell cycle arrest, which are crucial for their anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, 5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole derivatives have been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit the growth of various pathogens:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Mycobacterium bovis BCG | Strongly inhibited | Disruption of fatty acid biosynthesis |
| Staphylococcus aureus | Moderate | Cell wall synthesis inhibition |
The binding affinity to key enzymes involved in fatty acid biosynthesis has been identified as a significant factor in their antimicrobial activity .
Case Studies
A case study highlighted the efficacy of a series of oxadiazole derivatives against human cancer cell lines. The study found that modifications in the chemical structure significantly influenced biological activity. Notably, the introduction of bromine at specific positions enhanced cytotoxicity against MCF-7 cells .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays revealed that these compounds increase p53 expression and caspase activation in cancer cells.
- Enzyme Inhibition : Molecular docking studies indicate strong interactions between the oxadiazole ring and target enzymes critical for cell proliferation and survival.
- Cell Cycle Arrest : Compounds have been shown to disrupt normal cell cycle progression in cancer cells, leading to increased cell death .
Q & A
Q. Key Methodological Steps :
- Use 5-bromothiophene-3-carboxylic acid as the core precursor.
- Activate the carboxyl group using coupling agents (e.g., DIC) to form intermediates.
- Cyclize with amidoximes or tetrazoles under reflux conditions (e.g., 45–50°C for 24 hours) .
How is the compound characterized post-synthesis?
Basic Research Question
Characterization typically employs:
- NMR Spectroscopy : To confirm the bromothiophene substitution pattern (e.g., singlet for bromine at δ ~6.8 ppm in H NMR) and oxadiazole ring formation .
- X-ray Crystallography : Resolves spatial arrangements of the bromothiophene and oxadiazole moieties, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHBrNOS, expected [M+H]: 314.93) .
Data Contradiction Tip : Discrepancies in melting points or spectral data may indicate impurities or regiochemical isomers. Recrystallization in boiling water or toluene/cyclohexane mixtures is recommended .
What computational methods predict the compound's reactivity and electronic properties?
Advanced Research Question
Density Functional Theory (DFT) calculations are used to:
- Map electrostatic potential surfaces, revealing nucleophilic/electrophilic sites (e.g., oxadiazole ring as an electron-deficient zone) .
- Predict reaction pathways for functionalization (e.g., Suzuki coupling at the bromothiophene site) .
Case Study : DFT studies on analogous oxadiazoles showed that bromine substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .
How does the bromothiophene moiety influence bioactivity?
Advanced Research Question
The bromothiophene group enhances:
- Antifungal Activity : By disrupting fungal membrane ergosterol biosynthesis (IC values <10 μM in Candida albicans assays) .
- Antimicrobial Potency : Bromine’s electronegativity increases lipophilicity, improving cell membrane penetration .
SAR Insight : Replacement of bromine with chlorine or methyl groups reduces activity by >50%, highlighting bromine’s critical role .
How do researchers address stability challenges under varying experimental conditions?
Advanced Research Question
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting suitability for high-temperature reactions .
- Solvent Sensitivity : The compound is stable in DCM/DMF but degrades in polar protic solvents (e.g., methanol) due to oxadiazole ring hydrolysis .
Mitigation Strategy : Store under inert gas (N) at –20°C in anhydrous DMSO to prevent moisture-induced degradation .
What strategies resolve contradictions in reported synthetic yields?
Advanced Research Question
Discrepancies in yields (e.g., 36% vs. 65% for similar routes) may arise from:
- Coupling Agent Efficiency : DIC outperforms EDCI/HOBt in minimizing side reactions .
- Purification Methods : Flash chromatography with gradients (e.g., 0–50% TBME/cyclohexane) improves recovery of pure product .
Best Practice : Optimize stoichiometry (1.1–1.2 equiv of carboxylic acid) and monitor reaction progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

